molecular formula C8H11ClSi B1595809 4-Chlorophenyldimethylsilane CAS No. 1432-31-1

4-Chlorophenyldimethylsilane

Cat. No. B1595809
Key on ui cas rn: 1432-31-1
M. Wt: 170.71 g/mol
InChI Key: AOLMQKSSMXFUPJ-UHFFFAOYSA-N
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Patent
US04914221

Procedure details

About 9 kg of 1,4-dichlorobenzene (60 mol) were dissolved in 10.2 liters of tetrahydrofuran. About 1,440 g of magnesium turnings activated with iodine were introduced into a 50 liter stirred kettle. About 1.4 liters of tetrahydrofuran and 600 ml of 1,4-dichlorobenzene solution were then added, and the mixture was warmed to 50° C. The reaction was initiated by adding a few ml of ethyl bromide. The dichlorobenzene solution was added over a period of about 4 hours, the reaction temperature being kept between 60° and 63° C. When all the dichlorobenzene had been added, the reaction mixture was allowed to stand for 2.5 hours at 60° C. to complete the reaction. The reaction mixture was then cooled, diluted with 6 liters of tetrahydrofuran and transferred into a dropping funnel. The conversion was determined by weighing the unreacted magnesium. It was 88 percent by weight. Accordingly, 52.9 mol of dimethylchlorosilane in 12 liters of methyl tert-butyl ether were introduced into the 50 liter stirred kettle. The Grignard solution was added through the dropping funnel at a rate such that it was possible to keep the temperature at 30° C. with cooling. The reaction mixture was then stirred for an additional 30 minutes at room temperature. Sufficient water was added to the crystal slurry so that two homogeneous phases formed. The organic phase was separated off, and the aqueous phase was extracted once with methyl tert-butyl ether. The crude product was distilled in a water-pump vacuum. About 6,305 g of (4-chlorophenyl)dimethylsilane were obtained, which amounted to a yield of about 70 percent by weight, based on the amount of dichlorobenzene reacted.
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
9 kg
Type
reactant
Reaction Step Four
Quantity
10.2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
52.9 mol
Type
reactant
Reaction Step Eleven
Quantity
12 L
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.[Mg].II.C(Br)C.[CH3:15][SiH:16]([CH3:18])Cl>O1CCCC1.C(OC)(C)(C)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SiH:16]([CH3:18])[CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
1.4 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
9 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
10.2 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Eleven
Name
Quantity
52.9 mol
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
12 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred kettle
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into a 50 liter
CUSTOM
Type
CUSTOM
Details
being kept between 60° and 63° C
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
transferred into a dropping funnel
STIRRING
Type
STIRRING
Details
stirred kettle
ADDITION
Type
ADDITION
Details
The Grignard solution was added through the dropping funnel at a rate such that it
CUSTOM
Type
CUSTOM
Details
at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for an additional 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with methyl tert-butyl ether
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled in a water-pump vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)[SiH](C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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